molecular formula C18H22N4O4 B2880745 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 2034521-70-3

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2880745
CAS No.: 2034521-70-3
M. Wt: 358.398
InChI Key: WHBFHWKXQVQENG-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic compound featuring a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene group to a 4-phenyloxane-4-carboxamide moiety.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-16-20-14(21-17(22-16)25-2)12-19-15(23)18(8-10-26-11-9-18)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFHWKXQVQENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane, with the addition of a base like N-methylmorpholine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, alcohols, and bases such as N-methylmorpholine. The reactions are typically carried out in solvents like THF or dichloromethane, under mild to moderate temperatures .

Major Products

The major products formed from these reactions include amides, esters, and substituted triazine derivatives, depending on the specific reactants and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

  • Structure : Shares the 4,6-dimethoxy-triazine core but replaces the methylene-carboxamide group with a vinyl-linked methoxyaniline moiety.
  • Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀: ~8 µg/mL) due to interactions with fungal cell membranes or enzymes .

Sulfonylurea Herbicides (e.g., Cinosulfuron)

N-(((4,6-Dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide

  • Structure : Retains the 4,6-dimethoxy-triazine core but incorporates a sulfonamide bridge and a methoxyethoxybenzene group.
  • Activity : Acts as a herbicide by inhibiting acetolactate synthase (ALS) in plants .
  • Key Difference: The sulfonamide linker in cinosulfuron enables hydrogen bonding with ALS, whereas the carboxamide group in the target compound may favor interactions with protein targets in eukaryotic systems.

Coupling Agents (DMTMM)

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Structure : Contains the same triazine core but is functionalized with a morpholinium chloride group.
  • Application : Widely used in peptide synthesis and polymer chemistry for activating carboxylic acids .
  • Key Difference : DMTMM’s ionic character enhances solubility in polar solvents, unlike the neutral, lipophilic target compound.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Primary Application Reference
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide 1,3,5-Triazine Methyl-carboxamide, phenyloxane ~419.4† (Theoretical: Antimicrobial) N/A
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 1,3,5-Triazine Vinyl-methoxyaniline ~345.3 Antifungal
Cinosulfuron 1,3,5-Triazine Sulfonamide-methoxyethoxybenzene ~414.4 Herbicide
DMTMM 1,3,5-Triazine Morpholinium chloride ~333.8 Coupling agent

*Calculated based on structural formulas.
†Estimated via analogous molecular weight calculations.

Research Findings and Mechanistic Insights

  • Antifungal Activity : TRI’s antifungal mechanism may involve disruption of ergosterol biosynthesis or cell wall integrity . The target compound’s phenyloxane group could enhance binding to fungal targets via hydrophobic interactions, though empirical data is lacking.
  • Synthetic Utility : The use of DMTMM in peptide coupling (e.g., β-hydroxy amide synthesis ) suggests that the target compound could be synthesized via similar carbodiimide-free activation pathways.
  • Agrochemical Parallels: Cinosulfuron’s ALS inhibition highlights the triazine core’s adaptability for designing enzyme inhibitors, a property that could be exploited in the target compound with appropriate substituents .

Biological Activity

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide (commonly referred to as DMTMM) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

DMTMM is characterized by a triazine moiety that imparts unique chemical properties conducive to biological interactions. The molecular formula is C_{14}H_{18N_4O_3, and its structure can be represented as follows:

\text{DMTMM Structure }
\begin{array}{c}\text{ 4 6 Dimethoxy 1 3 5 triazin 2 yl methyl}\\\text{ }\\\text{4 phenyloxane 4 carboxamide}\end{array}

DMTMM functions primarily as a coupling agent in organic synthesis, particularly in amide bond formation. Its mechanism involves the activation of carboxylic acids to form highly reactive intermediates that facilitate nucleophilic attack by amines. This property is vital in the synthesis of biologically active compounds.

Key Reactions:

  • Amide Formation : DMTMM converts carboxylic acids into active esters.
  • Nucleophilic Attack : The activated ester undergoes nucleophilic attack by amines or alcohols.
  • Product Formation : The reaction yields the desired amide or ester with high efficiency.

1. Herbicidal Activity

Recent studies have highlighted the herbicidal potential of compounds related to DMTMM. For instance, a series of derivatives were tested against Arabidopsis thaliana and showed significant inhibition of acetohydroxyacid synthase (AHAS), an enzyme crucial for amino acid biosynthesis in plants. Compounds derived from DMTMM exhibited low resistance factors against AHAS mutations, making them promising candidates for developing herbicides that can combat resistant weed populations .

Compound Resistance Factor (RF) Efficacy Against Wild-Type AHAS
Compound 220.73High
Tribenuron-methyl2650Low
Bispyribac4.57Moderate

2. Antimicrobial Properties

DMTMM derivatives have also been evaluated for their antimicrobial activity. In vitro studies demonstrated that certain analogs possess significant antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Synthesis and Evaluation of Herbicides

A study focused on synthesizing new triazine-based herbicides revealed that compounds derived from DMTMM showed promising herbicidal activity at lower application rates compared to traditional herbicides. This was attributed to their ability to inhibit AHAS effectively while maintaining lower resistance factors .

Case Study 2: Antimicrobial Testing

In another investigation, DMTMM derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the triazine core significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

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